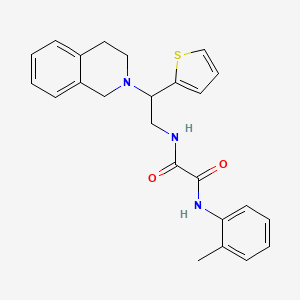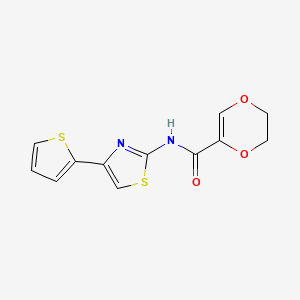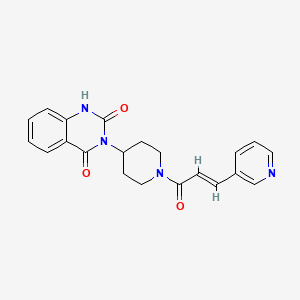![molecular formula C19H16ClN7O B2770133 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005952-82-8](/img/structure/B2770133.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a synthetic compound with intriguing chemical and biological properties Its structure features a complex arrangement of pyrazolo[3,4-d]pyrimidine and pyrazole moieties, linked through a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves a multi-step process:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step usually involves cyclization reactions starting with appropriate amines and carbonyl compounds.
Introduction of the 3-chlorophenyl group: : This step may involve selective halogenation followed by nucleophilic substitution reactions.
Formation of the cyclopropanecarboxamide group: : This involves reactions such as cyclopropanation followed by amide bond formation.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, potentially employing flow chemistry techniques or catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide can participate in various chemical reactions:
Oxidation: : It can undergo oxidation, forming products where the nitrogen-containing rings may be further oxidized.
Reduction: : The compound can be reduced under specific conditions, potentially altering the electronic properties of the pyrazole and pyrimidine rings.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings or at the nitrogen sites.
Common Reagents and Conditions Used
Reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products of these reactions depend on the specific conditions but generally involve modifications to the pyrazole and pyrimidine rings or the cyclopropanecarboxamide group, producing derivatives with potentially enhanced or modified activity.
Scientific Research Applications
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its interaction with various biological macromolecules and cellular pathways.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Investigated for use in materials science, particularly in the development of advanced polymers or coatings.
Mechanism of Action
The compound exerts its effects through several pathways:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: : Involved in signaling pathways that regulate cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Compared to similar pyrazolo[3,4-d]pyrimidine-based compounds, N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide stands out due to its specific structural features and activity profile.
List of Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
N-(1-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-ethyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
This compound offers a unique combination of properties, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-11-7-16(24-19(28)12-5-6-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-4-2-3-13(20)8-14/h2-4,7-10,12H,5-6H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRXQKQHQZHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2770051.png)
![N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide](/img/structure/B2770054.png)








![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2770068.png)


![2-(3,4-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2770073.png)
